2'-Fluorobiphenyl-3-carboxylic acid chemical properties
2'-Fluorobiphenyl-3-carboxylic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of 2'-Fluorobiphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2'-Fluorobiphenyl-3-carboxylic acid. Due to the limited availability of experimental data for this specific isomer, this document also includes data from closely related analogues and general principles of carboxylic acid chemistry to offer a predictive profile. This information is intended to support research, synthesis, and drug development activities.
Core Chemical and Physical Properties
2'-Fluorobiphenyl-3-carboxylic acid is a fluorinated aromatic carboxylic acid. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry.
Table 1: General Properties of 2'-Fluorobiphenyl-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FO₂ | [1] |
| Molecular Weight | 216.21 g/mol | [1] |
| CAS Number | 103978-23-0 | [1] |
| Appearance | Solid | |
| InChI | 1S/C13H9FO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |
| SMILES | O=C(O)C1=CC=CC(C2=CC=CC=C2F)=C1 |
Table 2: Physicochemical Data (Experimental and Analog-Derived)
| Property | Value | Notes |
| Melting Point | 223-227 °C | Data for the related isomer, 2-Fluorobiphenyl-4-carboxylic acid.[][3] The melting point for the 2',3-isomer is not readily available. |
| Boiling Point | 361.6 ± 30.0 °C at 760 mmHg | Data for the related isomer, 2-Fluorobiphenyl-4-carboxylic acid.[] |
| Solubility | Likely soluble in organic solvents (DMSO, Methanol, Ethanol); sparingly soluble in water. | Based on the properties of 2-Fluorobiphenyl-4-carboxylic acid and Flurbiprofen.[][4] Aromatic carboxylic acids generally exhibit poor aqueous solubility.[4] |
| pKa | ~4 | Estimated value. The pKa of benzoic acid is 4.2. The electron-withdrawing nature of the fluorine and the additional phenyl ring may slightly alter the acidity. |
Spectroscopic Profile (Predicted)
While specific spectral data for 2'-Fluorobiphenyl-3-carboxylic acid is not widely published, a predicted profile can be extrapolated from the known spectral characteristics of its functional groups.
Table 3: Predicted Spectroscopic Data
| Technique | Characteristic Peaks |
| ¹H NMR | ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). Signal would disappear upon D₂O exchange.[5][6]~7-8 ppm (multiplets, 8H): Aromatic protons on the two phenyl rings.~2-3 ppm: Protons on carbons adjacent to a carboxylic acid may appear in this region, though not present in this specific molecule.[5][6] |
| ¹³C NMR | ~160-180 ppm: Carbonyl carbon of the carboxylic acid.[5][6]~115-140 ppm: Aromatic carbons. The carbon attached to the fluorine atom would show a large C-F coupling constant. |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.[5]~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[5]~1600, ~1450 cm⁻¹: C=C stretches of the aromatic rings.~1000-1300 cm⁻¹: C-F stretch. |
| Mass Spectrometry | M⁺ at m/z = 216.21: Molecular ion peak.Prominent fragments: Loss of -OH (M-17) and -COOH (M-45) are common for carboxylic acids.[5] |
Experimental Protocols
General Synthetic Approach:
The synthesis of fluorinated biaryl carboxylic acids often involves a cross-coupling reaction, such as a Suzuki coupling, to form the biphenyl core, followed by functional group manipulation to install the carboxylic acid.
-
Step 1: Suzuki Coupling: Coupling of a fluorophenylboronic acid with a bromobenzoic acid derivative (or vice versa) in the presence of a palladium catalyst and a base.
-
Step 2: Purification: The crude product would be purified using techniques such as column chromatography or recrystallization.
General Analytical Workflow:
The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.
-
Chromatography: Thin Layer Chromatography (TLC) for reaction monitoring and High-Performance Liquid Chromatography (HPLC) for purity assessment.
-
Spectroscopy:
-
NMR (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
-
-
Physical Characterization: Melting point determination to assess purity.
Below is a graphical representation of a typical characterization workflow.
Reactivity and Safety
Reactivity Profile:
-
The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.
-
The aromatic rings can potentially undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing substituents (the carboxylic acid group is meta-directing and deactivating, while the fluorine is ortho-, para-directing and deactivating).
-
Like other simple aromatic halogenated compounds, the biphenyl structure is generally unreactive.[7]
Safety Information:
-
Hazard Pictograms: GHS07 (Exclamation mark).[1]
-
Signal Word: Warning.[1]
-
Hazard Statements: H302 (Harmful if swallowed). H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Storage: Should be stored in a well-ventilated place. Keep container tightly closed.
Relevance in Drug Discovery
Biphenyl carboxylic acids are a common scaffold in medicinal chemistry. The specific substitution pattern and the presence of fluorine in 2'-Fluorobiphenyl-3-carboxylic acid suggest its potential as a building block for the synthesis of novel therapeutic agents.
The logical relationship for evaluating such a compound in a drug discovery context is outlined below.
This diagram illustrates the iterative process of synthesizing analogs, evaluating their biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to optimize the lead compound. The fluorine atom in the 2'-position can be strategically used to block metabolism or to fine-tune binding interactions with a biological target.
